Cisatracurium-20-methyl Dibenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cisatracurium-20-methyl Dibenzenesulfonate: is a chemical compound known for its role as an impurity of Cisatracurium, which is an enantiomer of Atracurium Besylate. Cisatracurium is a neuromuscular blocking agent used in medical settings, particularly during surgeries and mechanical ventilation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cisatracurium-20-methyl Dibenzenesulfonate involves complex organic reactions. The primary synthetic route includes the reaction of specific isoquinolinium compounds with benzenesulfonate under controlled conditions. The reaction typically requires precise temperature control and the use of solvents to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows stringent quality control measures to ensure the purity and consistency of the compound. The process involves large-scale organic synthesis, purification through crystallization or chromatography, and rigorous testing to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Cisatracurium-20-methyl Dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Cisatracurium-20-methyl Dibenzenesulfonate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: Investigated for its effects on neuromuscular transmission and potential therapeutic uses.
Medicine: Studied for its safety and efficacy in medical procedures, particularly in liver transplant patients.
Industry: Utilized in the development and testing of pharmaceutical formulations
Wirkmechanismus
Cisatracurium-20-methyl Dibenzenesulfonate exerts its effects by blocking neuromuscular transmission. It acts on cholinergic receptors, preventing the transmission of nerve impulses to muscles. This action is antagonized by acetylcholinesterase inhibitors such as neostigmine. The compound undergoes rapid nonenzymatic degradation in the bloodstream, primarily through Hofmann elimination .
Vergleich Mit ähnlichen Verbindungen
Cisatracurium: An enantiomer of Atracurium Besylate, used as a neuromuscular blocking agent.
Atracurium Besylate: Another neuromuscular blocking agent with similar properties but different pharmacokinetics.
Mivacurium: A short-acting neuromuscular blocking agent with a different duration of action.
Uniqueness: Cisatracurium-20-methyl Dibenzenesulfonate is unique due to its specific chemical structure and its role as an impurity in Cisatracurium. It has distinct pharmacokinetic properties and is used in specialized medical and research applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Cisatracurium-20-methyl Dibenzenesulfonate involves the reaction of Cisatracurium besylate with methyl iodide in the presence of a base to form the methylated intermediate. This intermediate is then reacted with dibenzenesulfonate to yield the final product.", "Starting Materials": [ "Cisatracurium besylate", "Methyl iodide", "Base", "Dibenzenesulfonate" ], "Reaction": [ "Step 1: Cisatracurium besylate is dissolved in a suitable solvent.", "Step 2: Methyl iodide is added to the solution, followed by the base.", "Step 3: The reaction mixture is stirred at a suitable temperature for a specific time.", "Step 4: The reaction is quenched with water and extracted with a suitable organic solvent.", "Step 5: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 6: Dibenzenesulfonate is added to the dried organic layer.", "Step 7: The reaction mixture is stirred at a suitable temperature for a specific time.", "Step 8: The reaction mixture is quenched with water and extracted with a suitable organic solvent.", "Step 9: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 10: The crude product is purified by column chromatography to yield Cisatracurium-20-methyl Dibenzenesulfonate." ] } | |
CAS-Nummer |
1193104-85-6 |
Molekularformel |
C₆₆H₈₄N₂O₁₈S₂ |
Molekulargewicht |
1257.51 |
Synonyme |
(1R,1’R,2R,2’R)-2,2’-((Hexane-1,6-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Henzenesulfonate; (1R,1’R,2R,2’R)-2,2’-[1,6-Hexanediylbis[oxy(3-oxo-3,1-propanediyl)]]bi |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.